![molecular formula C22H22OS2 B14693342 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene CAS No. 32188-47-9](/img/structure/B14693342.png)
1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene is an organic compound characterized by the presence of benzylsulfanyl groups attached to a methoxybenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene typically involves the reaction of benzyl mercaptan with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of benzyl mercaptan attacks the carbon atom of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include benzyl mercaptan, 4-methoxybenzyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Products with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to various biological and chemical effects. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis((benzylsulfanyl)methyl)disulfane: Contains two benzylsulfanyl groups connected by a disulfide bond.
Benzyl sulfide: A simpler compound with a single benzylsulfanyl group.
1-Methyl-2-(4-nitro-benzylsulfanyl)-1H-imidazole: Contains a benzylsulfanyl group attached to an imidazole ring.
Uniqueness: 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene is unique due to the presence of both benzylsulfanyl and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
32188-47-9 |
|---|---|
Molekularformel |
C22H22OS2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1-[bis(benzylsulfanyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C22H22OS2/c1-23-21-14-12-20(13-15-21)22(24-16-18-8-4-2-5-9-18)25-17-19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3 |
InChI-Schlüssel |
XXCULLCDFXVZRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


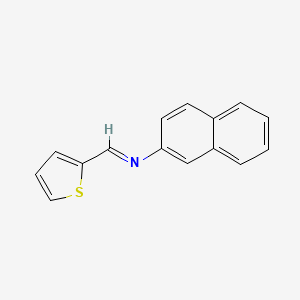

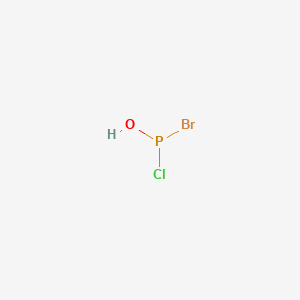
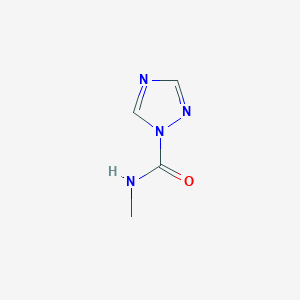
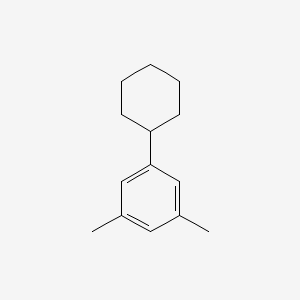

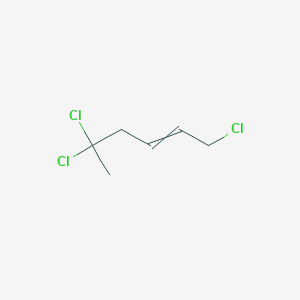

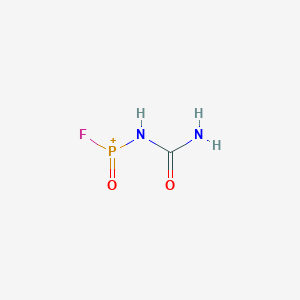
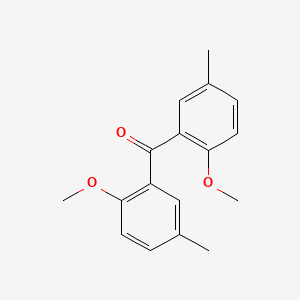
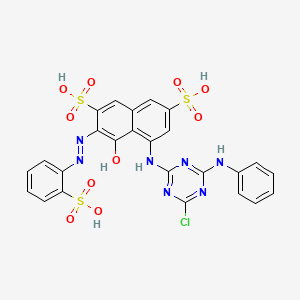
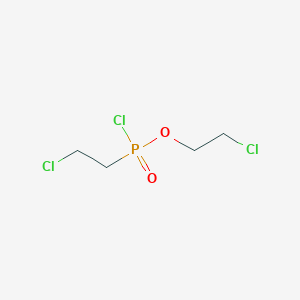
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)

